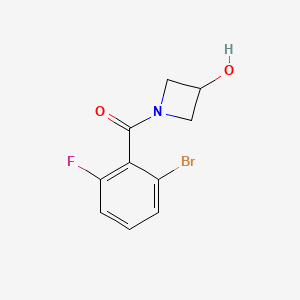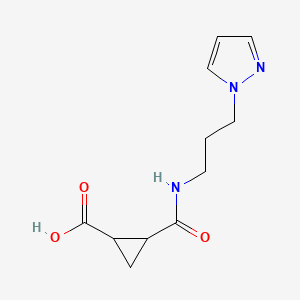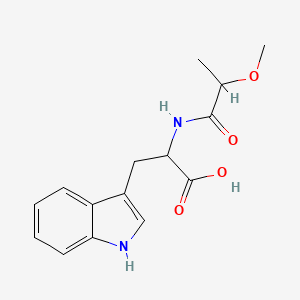![molecular formula C12H15NO4 B6648028 4-[(2-Methoxypropanoylamino)methyl]benzoic acid](/img/structure/B6648028.png)
4-[(2-Methoxypropanoylamino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methoxypropanoylamino)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a benzoic acid moiety substituted with a 2-methoxypropanoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxypropanoylamino)methyl]benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 2-methoxypropanoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
化学反应分析
Types of Reactions
4-[(2-Methoxypropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction of the amide group can produce corresponding amines.
科学研究应用
4-[(2-Methoxypropanoylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-[(2-Methoxypropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
4-[(2-Methoxypropanoylamino)methyl]benzoic acid can be compared with other similar compounds, such as:
4-Aminomethylbenzoic acid: Lacks the 2-methoxypropanoylamino group and has different chemical properties and applications.
2-Methoxypropanoic acid: Does not contain the benzoic acid moiety and has distinct reactivity and uses.
Benzoic acid derivatives: Various derivatives of benzoic acid with different substituents can have unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[(2-methoxypropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(17-2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWAYVLOKOVQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B6647964.png)
![3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647989.png)
![3-(1H-indol-3-yl)-N-[2-(2-methylprop-2-enoxy)ethyl]propanamide](/img/structure/B6647997.png)
![2-bromo-6-fluoro-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B6647999.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfinylbutan-1-amine](/img/structure/B6648003.png)
![5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6648011.png)

![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thian-4-amine](/img/structure/B6648026.png)
![2-[2-(5-Bromothiophen-2-yl)propanoylamino]acetic acid](/img/structure/B6648033.png)
![4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6648041.png)

![3-[(1-Hydroxycyclohexanecarbonyl)amino]propanoic acid](/img/structure/B6648053.png)

![3-[(5-ethyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B6648069.png)
